molecular formula C16H14N6O2S2 B2927925 1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1324523-79-6

1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2927925
CAS No.: 1324523-79-6
M. Wt: 386.45
InChI Key: TUIDJXMFFLUYHL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiophene-substituted thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl group to a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety. The compound’s structural elucidation likely relies on crystallographic methods, as referenced in the SHELX software suite .

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-21-13(23)5-4-11(19-21)15(24)17-7-6-10-9-26-16-18-14(20-22(10)16)12-3-2-8-25-12/h2-5,8-9H,6-7H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDJXMFFLUYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacologically relevant moieties, including a pyridazine core and thiazolo-triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound based on available literature.

  • Molecular Formula : C16H14N6O2S2
  • Molecular Weight : 386.45 g/mol
  • IUPAC Name : 1-methyl-6-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridazine-3-carboxamide
  • Purity : Typically ≥ 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazolo-triazole derivatives. For instance:

  • In vitro Studies : Compounds derived from thiazolo-triazole frameworks exhibited significant antiproliferative effects against various cancer cell lines such as HEPG-2 and MCF-7. One study reported that certain derivatives had IC50 values comparable to established chemotherapeutics like ketoconazole .
CompoundCell LineIC50 (µg/mL)
3BaHEPG-2≤ 1.0
3BiMCF-7≤ 64.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related thiazolo-triazoles have shown efficacy against various pathogenic bacteria:

  • Antibacterial Testing : Compounds similar to 1-methyl-6-oxo-N-(...) demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes:

  • Enzyme Targets : Studies indicate that triazole derivatives can inhibit enzymes such as aromatase and alkaline phosphatase, which are involved in cancer progression and metabolic processes .

Case Study 1: Anticancer Efficacy

In a comparative study, several thiazolo-triazole derivatives were synthesized and evaluated for their anticancer activity. The most potent compounds were found to disrupt microtubule formation in cancer cells, leading to apoptosis . This mechanism is crucial for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of related compounds against clinical isolates of bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics due to their effectiveness against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares functional and structural similarities with other heterocyclic carboxamide derivatives. Below is a comparative analysis based on molecular features and available

Compound Core Structure Molecular Weight Reported Bioactivity Synthetic Pathway
1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide Thiophene-thiazolo-triazole + dihydropyridazine carboxamide Not reported Not reported Not described in evidence; likely involves carboxamide coupling and cyclization steps
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide Thiophene-pyridazine + benzothiazole carboxamide 382.5 g/mol Not reported Not described; structural data only
N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide Thiazole + piperidine carboxamide + chloro-methylphenyl Not reported Not reported Multi-step synthesis involving carbamoyl and thiazole coupling

Functional Group Analysis

  • Dihydropyridazine vs. Pyridazine : The target compound’s dihydropyridazine ring introduces conformational flexibility compared to the fully aromatic pyridazine in , which may influence solubility and metabolic stability.
  • Carboxamide Linkage : A common feature in all compounds, critical for hydrogen bonding with biological targets. The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier linkers in .

Physicochemical Properties

Limited data are available for direct comparison.

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping proton and carbon signals, particularly for the thiazolo-triazole and pyridazine rings .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of heterocycles .

How to address discrepancies in reported biological activity data?

Advanced
Contradictions may arise from:

  • Assay variability : Differences in microbial strains, concentrations, or incubation times .
  • Solution stability : Degradation under assay conditions (e.g., pH sensitivity) can be monitored via HPLC .
    Resolution :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate purity and stability using LC-MS before testing .

What strategies improve yield in multi-step syntheses?

Q. Basic

  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) before coupling .
  • Solvent optimization : Use high-boiling solvents (DMF, DMSO) for coupling steps to enhance reactivity .

How to establish structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Systematic analog synthesis : Modify substituents on the thiophene, triazole, or pyridazine moieties .
  • Biological profiling : Test analogs against panels of enzymes/cell lines to identify critical functional groups.
  • Molecular dynamics simulations : Model interactions with targets (e.g., bacterial dihydrofolate reductase) to rationalize SAR .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reaction scalability : Reflux conditions may require specialized equipment for large batches.
  • Purification : Replace column chromatography with recrystallization or fractional distillation .
  • Byproduct management : Monitor for side products (e.g., hydrolyzed esters) using TLC or HPLC .

How to validate the compound’s stability under physiological conditions?

Q. Basic

  • pH stability assays : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermal analysis : TGA/DSC assesses decomposition temperatures .

What analytical methods confirm the absence of toxic intermediates?

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., unreacted aldehydes or maleimides) .
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S) .

How to resolve low solubility in biological assays?

Q. Basic

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Salt formation : Convert the free base to a hydrochloride salt .

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